[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine
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Overview
Description
[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine: is a compound that features a naphthalene ring fused to an oxazole ring, with a methanamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the naphthalene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst can yield the desired oxazole ring . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxazole derivatives .
Reduction: : Reduction reactions can target the oxazole ring, potentially opening it up to form different amine derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution can introduce halogens or nitro groups onto the naphthalene ring .
Scientific Research Applications
Chemistry: : In chemistry, [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .
Medicine: : In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities .
Industry: : Industrial applications include its use as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The pathways affected by this compound include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to [5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine include naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate and other naphthalene-oxazole derivatives .
Uniqueness: : The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-13-8-14(17-16-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWPFRVYYPVNQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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